molecular formula C12H11NO2 B027094 (R)-2-Amino-2-(naphthalen-1-yl)acetic acid CAS No. 100896-07-9

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Cat. No. B027094
M. Wt: 201.22 g/mol
InChI Key: SCDZHZMVNQDLCM-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of substituted naphthalene derivatives, including compounds like (R)-2-Amino-2-(naphthalen-1-yl)acetic acid, has been a focal point of chemical research. Studies have developed numerous strategies for constructing naphthalene derivatives, focusing on metal-catalyzed reactions and Lewis acid-catalyzed transformations. These methods have facilitated the creation of a wide array of biologically and industrially significant naphthalene-based compounds (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

Naphthalene derivatives exhibit a wide range of biological activities, attributed in part to their complex molecular structures. The π-deficient large conjugated planar structure of naphthalimide derivatives, for example, enables extensive interaction with biological targets. This structural characteristic is crucial for understanding the compound's interaction mechanisms and potential applications in medicinal chemistry (Gong et al., 2016).

Chemical Reactions and Properties

Naphthalene and its derivatives participate in a variety of chemical reactions, serving as precursors in the synthesis of drugs and other chemicals. The reactivity of these compounds under different conditions highlights their chemical versatility and potential for diverse applications in organic synthesis and industrial processes (Ribeiro et al., 2022).

Physical Properties Analysis

The physical properties of naphthalene derivatives, including solubility, crystal morphology, and thermal behavior, are critical for their application in organic electronics and other fields. Systematic studies on N-alkylated naphthalene diimides have revealed specific trends in these properties, which are essential for the development of new materials with optimized performance (Chlebosz et al., 2023).

Scientific Research Applications

1. Antimicrobial Evaluation

  • Application Summary : A series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .
  • Methods of Application : The stock solution of synthesized substituted benzylidene hydrazide derivatives was serially diluted in tubes containing 1 ml of sterile double strength nutrient broth I.P. to get a concentration of 50 to 3.125 μg/ml and then inoculated with 100 μl of suspension of respective organisms in sterile saline .

2. Hydrogel Formation

  • Application Summary : Low-molecular-weight hydrogels (LMWHs) are synthesized from small molecules that, upon assembly, form entangled aggregates via different types of noncovalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking interactions .
  • Methods of Application : The synthetic method includes the reaction of 2-(naphthalen-1-yl)acetic acid with methyl L-alaninate in dry DCM in the presence of 1,1′-carbonyldiimidazole to afford methyl (2-(naphthalen-1-yl)acetyl)-D-alaninate. The reaction of ester with hydrazine monohydrate in methanol yields hydrazide .
  • Results : LMWHs are characterized by their unique ability to mimic biological systems by effectively absorbing and retaining large quantities of water. Despite their poor mechanical properties, LMWHs are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity .

3. Synthesis of Novel Derivatives

  • Application Summary : Some new (naphthalen-1-yl-selenyl)acetic acids derivatives have been synthesized .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of naphthylselenols or naphthylselenocyanates .
  • Results : The results or outcomes of this application are not specified in the source .

3. Synthesis of Novel Derivatives

  • Application Summary : Some new (naphthalen-1-yl-selenyl)acetic acids derivatives have been synthesized .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of naphthylselenols or naphthylselenocyanates .
  • Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gear .

Future Directions

Future research could focus on further exploring the antimicrobial activity of this compound and its derivatives . Additionally, more studies are needed to understand its mechanism of action and potential applications.

properties

IUPAC Name

(2R)-2-amino-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZHZMVNQDLCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

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